Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide
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Overview
Description
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzenesulfonamide group and a tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl moiety
Preparation Methods
The synthesis of Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide involves several steps. The synthetic route typically starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the oxazaphosphorin ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with DNA replication and cell division. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide involves its interaction with cellular components. The compound targets DNA and proteins, leading to the disruption of cellular processes. The oxazaphosphorin ring is particularly important for its activity, as it can form covalent bonds with nucleophilic sites on DNA and proteins, resulting in the inhibition of DNA replication and protein function.
Comparison with Similar Compounds
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide can be compared with other similar compounds, such as other benzenesulfonamide derivatives and oxazaphosphorin-containing compounds. Similar compounds include Benzenesulfonamide, 4-(((2-(bis(2-chloroethyl)amino)ethyl)amino)carbonyl)-, P-oxide and Benzenesulfonamide, 4-(((2-(bis(2-chloroethyl)amino)ethyl)amino)carbonyl)-, P-sulfide. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97139-20-3 |
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Molecular Formula |
C14H22Cl2N5O6PS |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C14H22Cl2N5O6PS/c15-6-8-20(9-7-16)28(24)19-13(5-10-27-28)21(23)14(22)18-11-1-3-12(4-2-11)29(17,25)26/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)(H2,17,25,26) |
InChI Key |
ZWZWYNCJKZVSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O)N(CCCl)CCCl |
Origin of Product |
United States |
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